7-aminoisoquinolin-1(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of 7-Aminoisoquinolin-1(2H)-one derivatives involves several innovative methods. For instance, a Rh(III)-catalyzed cascade annulation technique has been developed for efficient synthesis, using sequential alkyne insertion followed by amide nitrogen addition onto the aldehyde (Reddy & Mallesh, 2018). Another method employs a one-pot synthesis involving a sequential isocyanide-based multicomponent reaction followed by a Wittig reaction, demonstrating versatility in synthetic chemistry (Wang, Guan, & Ding, 2016).
Molecular Structure Analysis
The molecular structure of 7-Aminoisoquinolin-1(2H)-one derivatives has been elucidated through various analytical techniques. Studies have shown that the aminal functionality introduced during synthesis serves as a handle for further diversification, illustrating the compound's potential for generating a wide array of structurally diverse molecules (Reddy & Mallesh, 2018).
Chemical Reactions and Properties
7-Aminoisoquinolin-1(2H)-one undergoes various chemical reactions, enabling the synthesis of complex molecules. For instance, selective synthesis via Rh(III)-catalyzed C-H/N-H bond functionalization has been demonstrated, highlighting the compound's versatility in forming novel aminoisoquinoline skeletons (Zuo et al., 2018).
Physical Properties Analysis
The physical properties of 7-Aminoisoquinolin-1(2H)-one derivatives, such as solubility and melting points, are crucial for their application in drug development. These properties are determined by the functional groups attached to the isoquinoline core and influence the compound's bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of 7-Aminoisoquinolin-1(2H)-one derivatives, including reactivity and stability, are essential for their use in medicinal chemistry. Studies have highlighted the compound's ability to undergo various functionalizations, enabling the creation of molecules with potential anticancer activity (Kubica et al., 2018).
Scientific Research Applications
Anticancer Properties :
- 7-Amino-3-hetarylisoquinolines, a family of compounds related to 7-aminoisoquinolin-1(2H)-one, show promise as anticancer compounds. This is based on literature data and preliminary biological assay results (Konovalenko et al., 2020).
- Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, closely related to 7-aminoisoquinolin-1(2H)-one, have been synthesized and shown potential anticancer activity, with different effects on various types of cancer cells (Kubica et al., 2018).
Antitumor Properties :
- 7-Aminoisoquinoline-5,8-quinone derivatives prepared from related compounds have exhibited antitumor properties on cancer cell lines. Their antitumor activity correlated with their redox properties (Valderrama et al., 2009).
Inhibitor for Phenylethanolamine N-Methyltransferase (PNMT) :
- 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (related to 7-aminoisoquinolin-1(2H)-one) has been studied for its selectivity in inhibiting PNMT, showing significant selectivity compared to alpha 2-adrenoceptor (Grunewald et al., 1997).
Inhibitor of Poly (ADP-Ribose) Polymerase (PARP) :
- 5-Aminoisoquinolin-1(2H)-one, a water-soluble PARP inhibitor, has been shown to reduce the evolution of experimental periodontitis in rats, suggesting a novel approach for the treatment of periodontal disease (Di Paola et al., 2007).
Synthesis and Applications in Organic Chemistry :
- Research has also focused on developing new methods for synthesizing 1-aminoisoquinoline derivatives, demonstrating broad applications in organic synthesis and medicinal chemistry (Huang et al., 2021).
Spasmolytic Activity :
- 1-Substituted 3-aminoisoquinolines and their derivatives, related to 7-aminoisoquinolin-1(2H)-one, have been synthesized and evaluated for spasmolytic activity (Sereda et al., 1997).
HIV Type 1 Integrase Inhibitors :
- 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, structurally related to 7-aminoisoquinolin-1(2H)-one, have been investigated as inhibitors of human immunodeficiency virus type 1 integrase (Suchaud et al., 2014).
Synthesis of Aminoisoquinolines :
- Various studies have focused on developing efficient synthesis methods for aminoisoquinolines, demonstrating the chemical versatility and potential for the creation of novel compounds with biological activity (Adusumalli et al., 2021).
Future Directions
properties
IUPAC Name |
7-amino-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYZPUIUNDCIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573887 | |
Record name | 7-Aminoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-aminoisoquinolin-1(2H)-one | |
CAS RN |
174302-46-6 | |
Record name | 7-Aminoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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